molecular formula C18H20N4S2 B7772155 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid

1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid

Cat. No.: B7772155
M. Wt: 356.5 g/mol
InChI Key: OZJSIZWZVYVUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes diphenyl groups and dicarboximidothioic acid functionalities, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid typically involves multiple steps, starting with the preparation of the piperazine core. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets. In biological systems, it can modulate ion channels by binding to receptor sites, altering the flow of ions across cell membranes. This modulation can affect cellular signaling pathways, leading to various physiological effects . The compound’s ability to chelate metal ions also plays a role in its mechanism of action in coordination chemistry .

Comparison with Similar Compounds

1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its combination of diphenyl and dicarboximidothioic acid functionalities, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJSIZWZVYVUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.